molecular formula C22H32N2O3S B1237078 Mycothiazole CAS No. 114582-75-1

Mycothiazole

Cat. No. B1237078
M. Wt: 404.6 g/mol
InChI Key: WOVFSYAJXQSJES-BFJIOXTGSA-N
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Description

Mycothiazole is a member of thiazoles. It has a role as a metabolite.

Scientific Research Applications

Mechanism of Action and Cytotoxicity

Mycothiazole, a compound isolated from the marine sponge Cacospongia mycofijiensis, has been a subject of interest due to its potent inhibitory effects on metabolic activity and the mitochondrial electron transport chain complex I in sensitive cell lines. Interestingly, it demonstrates a significant variance in sensitivity across different cell lines, indicating a selective mechanism of action. For instance, HeLa, P815, and other sensitive cell lines exhibit a high sensitivity to mycothiazole, while cell lines like HL-60 and Jurkat show relative insensitivity. The biphasic response observed in some sensitive cell lines suggests a dual mechanism of action. Mycothiazole's effects are cytostatic rather than cytotoxic, characterized by a long lag period and a decrease in reactive oxygen species levels over time. The sensitivity to mycothiazole seems to be linked to the mitochondrial genome, as mitochondrial genome-knockout ρ0 cell lines are insensitive to the compound (Meyer et al., 2012).

Structural Analysis and Derivatives

The structure of mycothiazole has been a focal point for understanding its biological activities. A reevaluation of mycothiazole and its derivatives from Cacospongia mycofijiensis led to the identification of a new derivative, mycothiazole-4,19-diol, and a revision of the stereochemistry at specific sites of the molecule. These findings are crucial as the structural features of mycothiazole and its derivatives, which are believed to arise from a polyketide-nonribosomal peptide synthetase hybrid, are intricately linked to their cytotoxic properties (Sonnenschein et al., 2006).

Synthetic Approaches

The synthesis of mycothiazole, especially focusing on establishing its absolute configuration and constructing its complex structure, has been an area of significant research. Efforts have been made to synthesize mycothiazole and its analogs efficiently, using strategies like thiazole synthesis through dehydrogenation, Stille coupling, and asymmetric acetate aldol reactions. These synthetic approaches not only provide the compound for further biological evaluation but also help in confirming the absolute configuration and understanding the structural basis of its biological activity (Sugiyama et al., 2000).

Biological Evaluation of Analogues

Understanding the biological activity of mycothiazole analogues, such as thiazoline and oxazoline analogues, against specific cell lines and organisms like nematodes, has been part of the research landscape. These studies help in understanding the structure-activity relationship and in identifying the functional groups or structural features essential for the biological activity of mycothiazole (Mahler et al., 2006).

Cytotoxicity Against Tumor Cell Lines

Recent studies have reaffirmed the potency of mycothiazole against certain tumor cell lines, highlighting the significance of specific structural features, such as the penta-2,4-dien-1-ol residue, in imparting cytotoxicity. This line of research is crucial for understanding and potentially harnessing mycothiazole's selective cytotoxic effects for therapeutic purposes (Johnson et al., 2020).

properties

CAS RN

114582-75-1

Product Name

Mycothiazole

Molecular Formula

C22H32N2O3S

Molecular Weight

404.6 g/mol

IUPAC Name

methyl N-[(Z,7R)-8-[4-[(2E)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate

InChI

InChI=1S/C22H32N2O3S/c1-6-7-8-9-12-18-16-28-20(24-18)22(3,4)19(25)13-10-11-17(2)14-15-23-21(26)27-5/h6,8-11,16,19,25H,1-2,7,12-15H2,3-5H3,(H,23,26)/b9-8+,11-10-/t19-/m1/s1

InChI Key

WOVFSYAJXQSJES-BFJIOXTGSA-N

Isomeric SMILES

CC(C)(C1=NC(=CS1)C/C=C/CC=C)[C@@H](C/C=C\C(=C)CCNC(=O)OC)O

SMILES

CC(C)(C1=NC(=CS1)CC=CCC=C)C(CC=CC(=C)CCNC(=O)OC)O

Canonical SMILES

CC(C)(C1=NC(=CS1)CC=CCC=C)C(CC=CC(=C)CCNC(=O)OC)O

synonyms

mycothiazole

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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